3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide
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Overview
Description
3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperidine derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological processes, including mood regulation, sleep, and memory. By blocking this receptor, this compound may have an impact on these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of these effects include reducing anxiety-like behavior in mice, reducing inflammation in the gut, and improving cognitive function. These effects make this compound useful for studying different biological processes and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide in lab experiments is that it has been found to have low toxicity. This makes it a safer compound to use in experiments compared to other compounds that may have higher toxicity levels. One limitation of using this compound is that its mechanism of action is not fully understood. This makes it challenging to interpret the results of experiments that use this compound.
Future Directions
There are several future directions for research on 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of this compound may provide insights into its potential therapeutic applications. Another direction is to study the effects of this compound on different biological processes, such as metabolism and immune function. Additionally, there is potential for this compound to be used in drug discovery and development.
Synthesis Methods
The synthesis method of 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide is a complex process that involves several steps. The first step involves the reaction of 3-(allyloxy)benzoic acid with thionyl chloride to form 3-(allyloxy)benzoyl chloride. The second step involves the reaction of 3-(allyloxy)benzoyl chloride with piperidine to form 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}propanenitrile. The final step involves the reaction of 3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}propanenitrile with cyclopropylamine to form this compound.
Scientific Research Applications
3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide has potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it useful for studying different biological processes. Some of the research applications of this compound include studying the effects of this compound on the central nervous system, cardiovascular system, and gastrointestinal system.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(3-prop-2-enoxybenzoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-14-26-19-5-3-4-17(15-19)21(25)23-12-10-16(11-13-23)6-9-20(24)22-18-7-8-18/h2-5,15-16,18H,1,6-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUDFCMRSRULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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